molecular formula C8H4N4O2 B3219712 3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile CAS No. 1190320-14-9

3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Cat. No.: B3219712
CAS No.: 1190320-14-9
M. Wt: 188.14 g/mol
InChI Key: XJJRRZRZGFXWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile (CAS 1190320-14-9) is a high-value chemical intermediate in pharmaceutical research and drug discovery. This compound belongs to the pyrrolopyridine family, a class of nitrogen-containing heterocyclic scaffolds recognized for their wide spectrum of pharmacological activities. These bicyclic systems, also known as azaindoles, are considered privileged structures in medicinal chemistry due to their resemblance to purine bases, allowing them to interact effectively with a variety of biological targets . The pyrrolopyridine core is a key pharmacophore found in several therapeutic agents and is investigated for its potent anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties . Specifically, derivatives of this scaffold have shown promise as kinase inhibitors, which are crucial for targeting dysregulated cell signaling pathways in diseases like cancer, and as colchicine-binding site inhibitors that disrupt microtubule dynamics . The presence of both a nitro and a carbonitrile functional group on the 1H-pyrrolo[2,3-c]pyridine core makes this particular compound a versatile synthetic building block. These functional groups are excellent handles for further chemical modifications via cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of structure-activity relationships (SAR) and the development of novel bioactive molecules . This product is intended for research and further manufacturing applications only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c9-1-5-2-10-3-6-8(5)7(4-11-6)12(13)14/h2-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJRRZRZGFXWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile using nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve safety. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted analogs .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique combination of a nitro group and a nitrile group allows for a variety of chemical transformations, making it valuable in organic synthesis .

Reactivity and Transformations

  • 3-Nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile can undergo several reactions:
    • Reduction : The nitro group can be reduced to an amino group using catalysts like palladium on carbon (Pd/C).
    • Nucleophilic Substitution : It can participate in nucleophilic substitution reactions at the nitro position, enhancing its utility in synthetic chemistry .

Biological Applications

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

  • Research indicates that this compound exhibits potent inhibitory activity against FGFRs, which are implicated in various cancers. This activity suggests its potential as a therapeutic agent in cancer treatment .

Case Study: Antitumor Activity

  • A study evaluated derivatives of pyrrolo[2,3-b]pyridine and found significant inhibition of breast cancer cell proliferation and apoptosis induction. Specifically, compound 4h demonstrated IC50 values against FGFRs ranging from 7 to 712 nM, showcasing its effectiveness as an anticancer agent .

Medicinal Chemistry

Development of New Pharmaceuticals

  • Given its FGFR inhibitory activity, this compound is being explored for the development of new cancer therapies. The ability to inhibit key signaling pathways involved in tumor growth positions it as a promising candidate for drug development .

Potential in Other Therapeutic Areas

  • Beyond oncology, the compound's structural characteristics may lend themselves to applications in treating diseases related to the nervous and immune systems. Research on similar pyrrolopyridine derivatives has shown diverse pharmacological properties, including analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Nitro vs. Halogen Substituents : The nitro group in the target compound introduces stronger electron-withdrawing effects compared to chloro or iodo substituents in analogues like 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and 3-iodo derivatives. This may enhance binding to electron-rich enzyme active sites, such as kinases or calcium channels .
  • Nitrile Position: The nitrile at position 4 is conserved in several analogues (e.g., 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile), but its interaction with targets varies depending on the fused ring system. For instance, thieno[2,3-c]pyridine derivatives exhibit distinct bioactivity profiles due to sulfur incorporation .

Biological Activity

3-Nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound notable for its structural features, including a pyrrole ring fused to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various biological targets relevant to cancer and infectious diseases.

  • IUPAC Name : this compound
  • CAS Number : 1190320-14-9
  • Molecular Weight : 188.14 g/mol
  • Structure : The compound consists of a nitro group and a nitrile group, contributing to its unique reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and proliferation. By binding to these receptors, the compound disrupts critical signaling pathways essential for cancer cell survival and metastasis .

Anticancer Activity

Research indicates that derivatives of 3-nitro-1H-pyrrolo[2,3-c]pyridine compounds exhibit potent anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer cells, by inducing apoptosis and inhibiting migration and invasion .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. Preliminary studies suggest that it may possess activity against certain bacterial strains, although detailed mechanisms and efficacy data are still being explored .

Case Studies

  • FGFR Inhibition : A study focused on the synthesis and evaluation of pyrrolo[2,3-c]pyridine derivatives showed that certain compounds exhibited significant inhibitory activity against FGFR1–4 with IC50 values ranging from 7 to 712 nM. This highlights the potential of these compounds as therapeutic agents in cancer treatment .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of related pyrrolopyridine derivatives, indicating moderate activity against specific pathogens. The results suggest a need for further development and optimization to enhance efficacy .

Comparative Analysis

To illustrate the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameAnticancer ActivityAntimicrobial ActivityFGFR Inhibition
This compoundPotentModerateYes
1H-pyrrolo[2,3-b]pyridineModerateLowYes
4-CyanopyridineLowModerateNo

Q & A

Basic: What are common synthetic routes for 3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile?

Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, pyrrolo[2,3-b]pyridine derivatives (structurally related) are formed by reacting 2-amino-pyrrole-3-carbonitriles with arylidene malonodinitriles or β-diketones under controlled conditions . Modifications of active methylene groups in precursors, such as 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, can introduce nitro or cyano groups at specific positions through nucleophilic substitution or cyclization . Key steps include optimizing solvent systems (e.g., ethanol or DMF) and temperature (80–120°C) to achieve high yields while avoiding side reactions like over-nitration.

Basic: How is the structure of this compound characterized?

Answer:
Structural confirmation relies on a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR data (e.g., chemical shifts for nitrile groups at ~110–120 ppm and nitro groups at ~150 ppm) .
  • X-ray crystallography : Resolving bond angles and nitro-group orientation, as demonstrated for analogous brominated pyrrolopyridines .
  • InChI key validation : Cross-referencing computed vs. experimental identifiers (e.g., InChIKey=GVJOYNDJFISGTG-UHFFFAOYSA-N for related compounds) ensures structural integrity .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction pathways. For instance, reaction path searches can identify energy barriers for nitro-group introduction, while informatics tools analyze historical data to prioritize solvent/base combinations (e.g., K2_2CO3_3 in DMF) . This reduces trial-and-error experimentation, particularly in avoiding competing reactions like dimerization or undesired cyclization.

Advanced: How to address contradictions in spectroscopic data during characterization?

Answer:
Contradictions (e.g., unexpected 1^1H NMR splitting or missing peaks) may arise from:

  • Tautomerism : Nitro and cyano groups can induce keto-enol tautomerism, altering spectral patterns. Use variable-temperature NMR to stabilize dominant forms .
  • Impurities : Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate with HPLC-MS .
  • Crystallographic validation : Single-crystal X-ray structures (as in ) resolve ambiguities in substituent positioning.

Advanced: What strategies enhance the compound's bioactivity through structural modification?

Answer:

  • Halogenation : Introducing bromo or iodo groups at the 4-position (e.g., 4-bromo analogs) improves binding affinity in kinase inhibition assays .
  • Heterocyclic fusion : Adding pyridine or pyrimidine fragments (e.g., at the 3-position) enhances solubility and target selectivity, as seen in related anticancer studies .
  • Nitro-group reduction : Converting nitro to amino groups enables conjugation with pharmacophores (e.g., sulfonamides) for antimicrobial activity .

Advanced: How to design experiments for studying this compound's reactivity in cross-coupling reactions?

Answer:

  • Buchwald-Hartwig amination : Use Pd catalysts (e.g., Pd(dba)2_2) with ligands like XPhos to couple aryl halides at the 4-position .
  • Suzuki-Miyaura coupling : Optimize conditions (e.g., Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O) for introducing aryl/heteroaryl groups, monitoring via TLC .
  • Controlled nitration : Employ mixed acid (HNO3_3/H2_2SO4_4) at 0°C to prevent over-nitration, validated by kinetic studies .

Basic: What are the solubility and stability profiles of this compound?

Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility can be enhanced via sulfonation or PEGylation .
  • Stability : Nitro groups confer oxidative stability, but prolonged light exposure may degrade the pyrrolopyridine core. Store under inert atmosphere (N2_2) at –20°C .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine) .
  • Metabolic stability testing : Compare liver microsome half-lives (e.g., human vs. murine) to explain species-specific activity .
  • Docking simulations : Validate target binding modes (e.g., ATP-binding pockets) using AutoDock Vina to reconcile conflicting IC50_{50} values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.